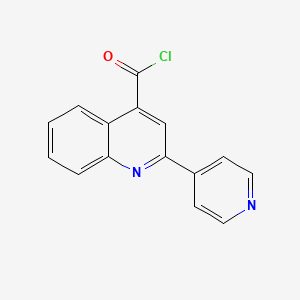

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Description

1-Oxododecyl α-D-glucopyranoside (CAS 64395-91-1) is a synthetic glycolipid composed of a glucose moiety (α-D-glucopyranose) esterified at the anomeric hydroxyl group with a lauric acid (dodecanoic acid) chain . Its molecular formula is C₁₈H₃₄O₇, with a molecular weight of 362.46 g/mol . Structurally, the compound features a hydrophilic glucose head and a hydrophobic C12 alkyl chain, making it an amphiphilic surfactant .

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJAUQPPHHLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-4-ylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-pyridin-4-ylquinoline-4-carboxylic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-pyridin-4-ylquinoline-4-carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions; typically performed at room temperature.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF; typically performed under inert atmosphere.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

2-Pyridin-4-ylquinoline-4-carboxylic acid: Formed from hydrolysis.

2-Pyridin-4-ylquinoline-4-carboxaldehyde: Formed from reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 305.2 g/mol. Its structure includes a quinoline moiety fused with a pyridine ring, and it features a carbonyl chloride functional group that enhances its reactivity in chemical reactions.

Medicinal Chemistry

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride serves as an important intermediate in the development of pharmaceutical compounds. Its derivatives have been explored for:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potential as anticancer agents, particularly targeting epidermal growth factor receptors (EGFR) .

- Antimicrobial Properties : Compounds related to this structure have shown significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

The compound is utilized as a precursor in synthesizing various bioactive molecules, allowing for the exploration of new chemical entities with therapeutic potential. The versatility of its carbonyl chloride group enables the formation of diverse derivatives through nucleophilic acyl substitution reactions.

Research has shown that this compound interacts with specific biological targets, including enzymes and receptors involved in disease pathways. Interaction studies often focus on:

- Binding Affinity : Evaluating how well the compound binds to target proteins, which is crucial for understanding its mechanism of action.

- Biochemical Assays : These are conducted to assess the efficacy of the compound's interactions and its potential therapeutic effects.

Several studies have documented the applications and effects of derivatives derived from this compound:

- Anticancer Studies : Research published in pharmacological journals highlights the effectiveness of certain derivatives in inhibiting cancer cell proliferation by targeting EGFR pathways .

- Antimicrobial Efficacy : Laboratory studies have demonstrated that some synthesized derivatives possess significant antibacterial properties against resistant strains .

- Inflammation Models : Experimental models have shown that specific compounds derived from this scaffold can reduce inflammation markers, suggesting their potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, amide derivatives may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Glycosides with Varying Chain Lengths

Octyl α-D-glucopyranoside (CAS 29836-26-8)

| Parameter | 1-Oxododecyl α-D-glucopyranoside | Octyl α-D-glucopyranoside |

|---|---|---|

| Chain Length | C12 | C8 |

| Molecular Weight (g/mol) | 362.46 | 292.37 |

| Critical Micelle Conc. | Lower (higher lipophilicity) | Higher |

| Applications | Drug delivery, detergents | Protein solubilization |

Key Difference : Longer alkyl chains (e.g., C12) enhance lipid membrane interaction, favoring antimicrobial and drug delivery applications, whereas shorter chains (C8) prioritize biocompatibility .

Glycosides with Different Sugar Moieties

Octyl β-D-mannopyranoside (CAS 140147-38-2)

- Structure: β-anomeric configuration with mannose instead of glucose .

- Properties: Hydrogen Bonding: Altered due to axial C2 hydroxyl in mannose. Bioactivity: Reduced membrane disruption compared to glucose derivatives .

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside)

- Structure: Non-reducing disaccharide with two glucose units .

- Applications : Stabilizes biomolecules under stress (e.g., dehydration) .

| Parameter | 1-Oxododecyl α-D-glucopyranoside | Trehalose |

|---|---|---|

| Sugar Units | Monosaccharide | Disaccharide |

| Reducing Property | Non-reducing | Non-reducing |

| Key Function | Surfactant | Cryoprotectant |

Key Difference : Trehalose’s dual glucose units provide superior stabilization for biological systems, whereas alkyl glucosides prioritize solubilization .

Acylated Derivatives with Functional Groups

Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside

- Structure : Acylated with 4-methoxybenzoyl at C6 .

- Synthesis: Direct acylation of methyl α-D-glucopyranoside .

- Bioactivity : Demonstrates antimicrobial properties but lower than lauryl derivatives .

α-D-Glucopyranosyl 6-O-dodecyl-α-D-glucopyranoside

- Structure : Disaccharide with a C12 chain at C6 .

- Applications : Enhanced surfactant properties due to dual glucose units .

| Parameter | 1-Oxododecyl α-D-glucopyranoside | α-D-Glucopyranosyl 6-O-dodecyl-α-D-glucopyranoside |

|---|---|---|

| Sugar Units | 1 | 2 |

| Chain Position | Anomeric (C1) | C6 |

| Micelle Stability | Moderate | High (due to branched structure) |

Key Difference: Disaccharide derivatives offer improved micellar stability for industrial applications, whereas monosaccharide derivatives are more cost-effective for drug delivery .

Antimicrobial Activity Comparison

- 1-Oxododecyl α-D-glucopyranoside: Exhibits broad-spectrum activity against bacteria (e.g., E. coli) and fungi due to membrane disruption .

- Dithymoquinone: A reference anti-COVID-19 agent; 1-Oxododecyl derivatives show comparable antiviral pharmacophore sites but lower potency .

- Compound 6 (Methyl 4-methoxybenzoyl derivative) : Moderate antifungal activity, highlighting the importance of lauryl chains in efficacy .

Biological Activity

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂O, with a molecular weight of approximately 250.67 g/mol. The compound features a quinoline core substituted with a pyridine ring and a carbonyl chloride group, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This inhibition is crucial for therapeutic applications against various diseases, particularly in cancer treatment.

2. Protein Interaction:

It alters protein conformation and function through interactions with target proteins, impacting cellular signaling pathways. This interaction can lead to modulation of cell proliferation and apoptosis .

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

1. Anticancer Activity:

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast cancer cells, indicating its potential as an anticancer agent .

2. Enzyme Modulation:

The compound has been observed to modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. This modulation can enhance the efficacy of co-administered drugs or reduce toxicity by altering metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study involving MCF7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis. The study reported an IC50 value of approximately 0.5 μM, demonstrating potent anticancer activity compared to control treatments .

Case Study 2: Enzyme Inhibition Profile

Another study assessed the inhibitory effects of the compound on various enzymes involved in drug metabolism. The results indicated that it effectively inhibited CYP1A1 and CYP2C9 enzymes, leading to altered pharmacokinetics for co-administered drugs .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 0.5 | Cell cycle arrest and apoptosis |

| Enzyme inhibition | CYP1A1 | 0.15 | Competitive inhibition |

| Enzyme inhibition | CYP2C9 | 0.20 | Competitive inhibition |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | C₁₃H₉ClN₂O | Enhanced solubility and bioavailability |

| 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | C₁₄H₉ClN₂O | Notable enzyme inhibition properties |

Q & A

Q. What are the key synthetic pathways for 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves acylation of 4-pyridylquinoline derivatives followed by chlorination. Key steps include:

- Nucleophilic substitution : Reacting quinoline-4-carboxylic acid with 4-aminopyridine in the presence of thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

- Purification : Recrystallization from anhydrous dichloromethane or ethanol to isolate the hydrochloride salt.

- Characterization : Use ¹H/¹³C NMR to confirm the quinoline and pyridine moieties, and FT-IR to verify the carbonyl chloride (C=O stretch ~1750 cm⁻¹) and hydrochloride salt formation (N-H stretch ~2500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile chlorinated intermediates .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acyl chloride group .

- Waste Disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated waste .

Q. Which analytical techniques are optimal for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity (target ≥98%) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate the hydrochloride salt formation .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) to verify molecular weight and rule out byproducts .

Advanced Research Questions

Q. How can discrepancies in reaction yields during acylation be resolved?

Methodological Answer: Yield variations often arise from:

- Catalyst choice : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃). For example, AlCl₃ may improve electrophilic substitution but increase side reactions. Optimize catalyst loading via a factorial design (e.g., varying temperature: 60–100°C, catalyst: 0.5–2.0 eq.) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hydrolyze the acyl chloride. Use kinetic studies to identify ideal solvent systems .

- Data reconciliation : Cross-validate yields using HPLC area-percent and gravimetric analysis to account for volatile byproducts .

Q. What strategies mitigate instability of the acyl chloride group during storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound to remove trace moisture, extending shelf life .

- Stabilizers : Add molecular sieves (3Å) to storage containers to adsorb residual water .

- Degradation kinetics : Perform accelerated stability studies (40°C/75% RH for 1–3 months) and model degradation using Arrhenius equations to predict long-term stability .

Q. How does the compound interact with biological targets, and how can conflicting bioactivity data be interpreted?

Methodological Answer:

- Receptor docking studies : Use molecular dynamics simulations to predict binding to kinase domains (e.g., EGFR tyrosine kinase), where the quinoline core may intercalate into ATP-binding pockets .

- Contradictory bioactivity : If cell-based assays show variable IC₅₀ values, consider:

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.